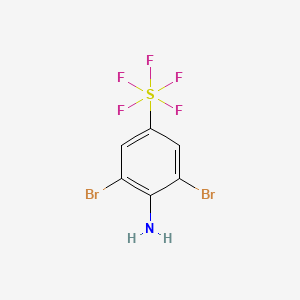![molecular formula C22H23NO5 B6171136 (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid CAS No. 2580090-77-1](/img/no-structure.png)
(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.4. The purity is usually 95.
BenchChem offers high-quality (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the carboxylic acid. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the methoxymethylamine. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "L-proline", "9H-fluorene-9-methanol", "Methoxymethylamine", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Triethylsilane (TES)", "Trifluoroacetic acid (TFA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of the amine group of L-proline with TES in DCM", "Addition of Fmoc-OSu to the carboxylic acid of the protected L-proline in DMF with DIPEA as a base", "Removal of the Fmoc group with TFA in DCM", "Activation of the carboxylic acid with DIC in DMF", "Coupling of the activated carboxylic acid with methoxymethylamine in DMF with DIPEA as a base", "Deprotection of the TES group with TFA in DCM", "Purification of the crude product with ethyl acetate", "Neutralization of the product with NaHCO3", "Extraction of the product with DCM", "Drying of the organic layer with MgSO4", "Evaporation of the solvent to yield the final product" ] } | |
CAS-Nummer |
2580090-77-1 |
Produktname |
(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid |
Molekularformel |
C22H23NO5 |
Molekulargewicht |
381.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



